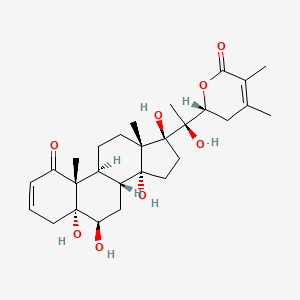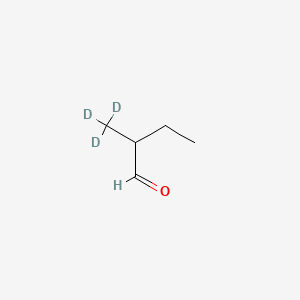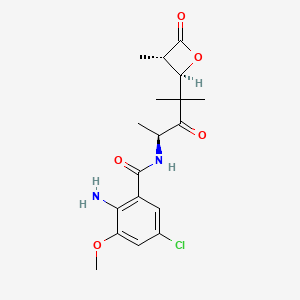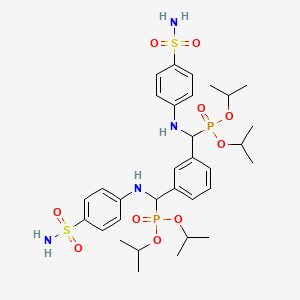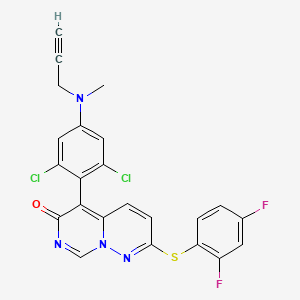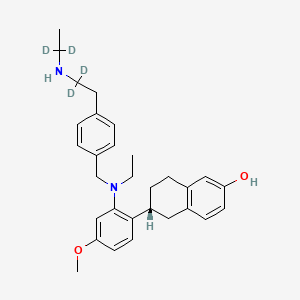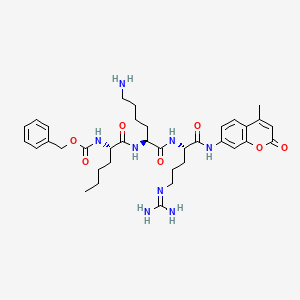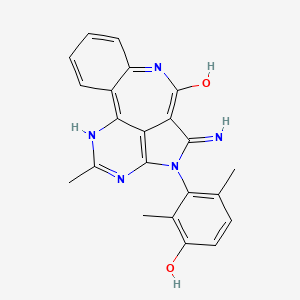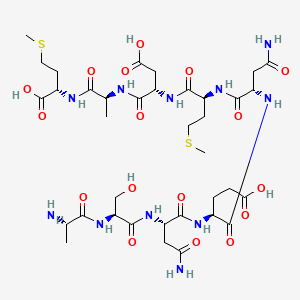
Influenza A NP (366-374)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Influenza A NP (366-374) is a peptide derived from the nucleoprotein of the Influenza A virus, specifically from the strain A/PR/8/34. This peptide is recognized by the immune system, particularly by CD8+ T cells, and plays a crucial role in the immune response against the Influenza A virus .
準備方法
Synthetic Routes and Reaction Conditions: Influenza A NP (366-374) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: The industrial production of Influenza A NP (366-374) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and lyophilized for storage and distribution .
化学反応の分析
Types of Reactions: Influenza A NP (366-374) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The synthesis of Influenza A NP (366-374) involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) .
Major Products Formed: The major product formed is the peptide itself, Influenza A NP (366-374), with a molecular weight of approximately 1026.2 Da .
科学的研究の応用
Chemistry: In chemistry, Influenza A NP (366-374) is used as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biology, this peptide is used to study the immune response to Influenza A virus. It serves as a target for CD8+ T cells, helping researchers understand how the immune system recognizes and combats viral infections .
Medicine: In medicine, Influenza A NP (366-374) is used in vaccine development and immunotherapy research. It helps in designing vaccines that can elicit a strong immune response against the Influenza A virus .
Industry: In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and therapeutic agents for Influenza A virus infections .
作用機序
Influenza A NP (366-374) exerts its effects by being presented on the surface of infected cells in the context of major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, which then initiate an immune response to eliminate the infected cells . The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, leading to the activation and proliferation of these cells .
類似化合物との比較
Similar Compounds:
- Influenza A NP (147-155)
- Influenza A PA (224-233)
- Ovalbumin epitope (257-264)
Uniqueness: Influenza A NP (366-374) is unique in its high affinity for H2-Db, making it a potent target for CD8+ T cell responses. This specificity and its role in immune recognition make it a valuable tool in immunological research .
特性
分子式 |
C36H59N11O17S2 |
|---|---|
分子量 |
982.1 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
GFTXYRPPWCNXKO-NQBGTIOHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




